![molecular formula C21H16N4O2S2 B2995544 N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207021-80-4](/img/structure/B2995544.png)
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a multifaceted compound that presents intriguing applications in various fields of science
作用机制
Target of Action
Similar compounds have been known to interact with various biological targets, including enzymes, receptors, and other proteins .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in the target’s function, which can result in various biological effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as changes in cellular function .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects, depending on their targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide. These factors can include temperature, pH, and the presence of other compounds or substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves a multi-step reaction process. The key starting materials are thiophene-2-carboxylic acid, 1,2,3,4-tetrahydroquinoline, and benzo[c][1,2,5]thiadiazole-5-carboxylic acid. The synthesis usually follows these steps:
Formation of thiophene-2-carbonyl chloride: : React thiophene-2-carboxylic acid with thionyl chloride under reflux conditions to form thiophene-2-carbonyl chloride.
Coupling with 1,2,3,4-tetrahydroquinoline: : Combine thiophene-2-carbonyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base like triethylamine, forming the intermediate N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl).
Final coupling with benzo[c][1,2,5]thiadiazole-5-carboxylic acid: : React the intermediate with benzo[c][1,2,5]thiadiazole-5-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactions, solid-supported catalysts, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: : Can be oxidized to form sulfoxides or sulfones, especially in the thiophene ring.
Reduction: : The compound can be reduced under mild conditions, particularly affecting the quinoline and thiadiazole rings.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the thiophene and quinoline moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Halogens (bromine, chlorine) for electrophilic substitutions; Grignard reagents or organolithium compounds for nucleophilic substitutions.
Major Products
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Reduced quinoline and thiadiazole derivatives.
Substitution: : Halogenated products and organometallic derivatives.
科学研究应用
Chemistry
N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is studied for its photophysical properties, making it useful in the design of fluorescent dyes and sensors.
Biology
The compound's unique structure allows it to interact with various biological molecules, potentially serving as a probe in biochemical assays or a scaffold for drug discovery.
Medicine
Research into its medicinal properties includes exploring its potential as an anti-inflammatory, anti-cancer, or anti-microbial agent due to its ability to modulate biological pathways.
Industry
In industrial applications, this compound can be utilized in the development of organic semiconductors, photovoltaics, and other electronic materials due to its electronic properties.
相似化合物的比较
Similar Compounds
N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide: shares similarities with other quinoline-thiadiazole hybrids such as:
N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pyrido[2,3-d]pyrimidine-2-carboxamide
N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c]selenadiazole-5-carboxamide
Uniqueness
Compared to other similar compounds, this compound stands out due to its specific electronic properties imparted by the thiophene and benzo[c][1,2,5]thiadiazole moieties, enhancing its functionality in electronic and biological applications.
属性
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S2/c26-20(14-5-7-16-17(12-14)24-29-23-16)22-15-6-8-18-13(11-15)3-1-9-25(18)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERXQCIDXNKKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3)N(C1)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
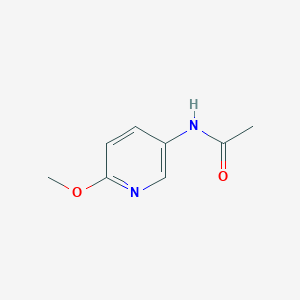
![N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide](/img/structure/B2995462.png)
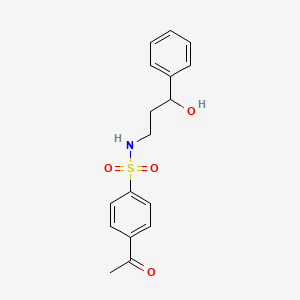
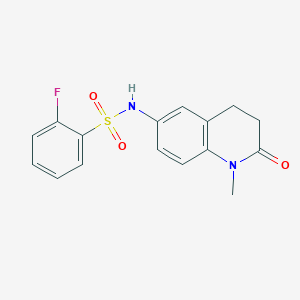
![3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995466.png)
![N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2995467.png)
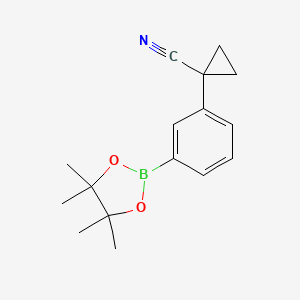
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)butanamide](/img/structure/B2995471.png)
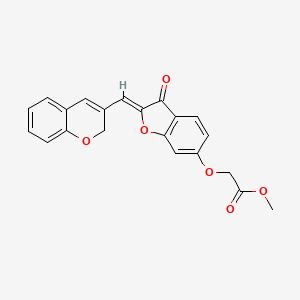

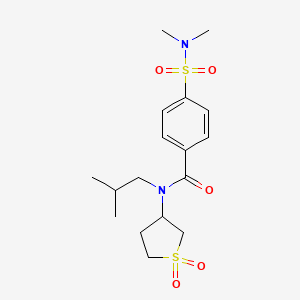
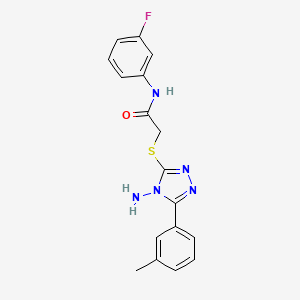
![2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2995483.png)
![methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate](/img/structure/B2995484.png)
